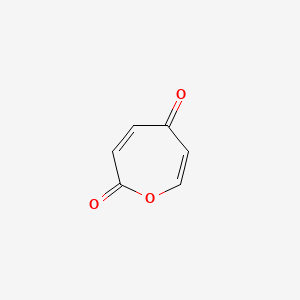

Oxepine-2,5-dione

Beschreibung

Eigenschaften

CAS-Nummer |

113567-95-6 |

|---|---|

Molekularformel |

C6H4O3 |

Molekulargewicht |

124.095 |

IUPAC-Name |

oxepine-2,5-dione |

InChI |

InChI=1S/C6H4O3/c7-5-1-2-6(8)9-4-3-5/h1-4H |

InChI-Schlüssel |

KHRCPRFNDVZQRR-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC=CC1=O |

Synonyme |

2,5-Oxepindione(9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process involves the use of manganese perchlorate ([Mn(ClO₄)₂]) as a catalyst with acetic acid peroxide (CH₃CO₃H) as the oxidant. Substrates such as methyltetrazinedione (MTAD) react with benzene in acetonitrile under visible light irradiation at −78°C, followed by epoxidation at 25°C. Key parameters include:

| Parameter | Condition | Yield (%) | Substrate |

|---|---|---|---|

| Catalyst | [Mn(ClO₄)₂] (5 mol%) | 65–82 | MTAD, benzene |

| Oxidant | CH₃CO₃H (2.5 equiv) | ||

| Temperature | −78°C (initial), 25°C (epoxidation) | ||

| Solvent | Acetonitrile |

This method achieves diastereoselectivity ratios of up to 4:1, with scalability demonstrated on gram-scale preparations. The protocol’s mildness avoids side reactions typical of harsher oxidative conditions, preserving the oxepine ring’s integrity.

Substrate Scope and Limitations

Heteroaromatic compounds, including pyridines and quinolines, undergo analogous transformations to yield fused oxepines (e.g., oxepino[4,5-c]pyridines). However, electron-deficient arenes exhibit reduced reactivity, necessitating substrate-specific optimization.

Photochemical Isomerization

Photochemical methods provide an alternative route to oxepine-2,5-dione, leveraging UV-induced rearrangements of bicyclic precursors.

7-Oxabenzonorbornadiene Isomerization

Irradiation of 7-oxabenzonorbornadiene (prepared from benzyne and furan) at 254 nm induces a-sigmatropic shift, yielding oxepine-2,5-dione. This method, while efficient, requires specialized equipment for UV light handling and precursor synthesis.

Ring-Expansion and Cyclization Strategies

Ring-expansion methodologies offer versatility in constructing the oxepine core from smaller cyclic systems.

Dihydro-Oxepine Elaboration

A multi-step approach involves the synthesis of dihydro-oxepine intermediates followed by oxidation. For example, diallyl pyrimidinone derivatives undergo ring-closing metathesis (RCM) using Grubbs’ catalyst to form dihydro-oxepines, which are subsequently oxidized to the target compound.

Key Steps:

Biomimetic Approaches

Inspired by natural product biosynthesis, pyrazino[2,1-b]quinazoline-3,6-dione derivatives serve as precursors. Oxidative cleavage of the quinazoline ring under acidic conditions generates oxepine-2,5-dione, mimicking putative enzymatic pathways.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Catalytic Epoxidation | Scalable, mild conditions | Limited to activated arenes | 65–82 |

| Photochemical | No metal catalysts | UV equipment required | 50–70 |

| Ring-Expansion | Flexible substrate modification | Multi-step synthesis | 40–60 |

Analyse Chemischer Reaktionen

Types of Reactions: Oxepine-2,5-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxepinone derivatives.

Reduction: Reduction reactions can convert Oxepine-2,5-dione to its corresponding diols.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the oxepinone ring.

Common Reagents and Conditions:

Oxidation: Peracids like m-CPBA are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Formation of higher oxepinone derivatives.

Reduction: Formation of diols.

Substitution: Introduction of halogens, nitro groups, or other electrophiles into the ring.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods

Recent advancements in synthetic methodologies have expanded the utility of oxepine derivatives. Notably, the oxa-Cope rearrangement has been utilized to construct oxepine systems effectively, which serves as a foundation for further functionalization and total synthesis of complex natural products .

Biological Applications

Oxepine-2,5-dione derivatives have shown promising biological activities, particularly in pharmacology.

Antimicrobial Activity

Research indicates that oxepine derivatives exhibit antimicrobial properties. For instance, certain oxepinamides have demonstrated significant antiplasmodial activity against Plasmodium falciparum, with IC50 values lower than 28 mg/mL . This suggests potential applications in developing antimalarial drugs.

Anti-inflammatory and Antioxidant Properties

Oxepine derivatives have also been investigated for their anti-inflammatory and antioxidant activities. These properties are crucial for developing therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions. The mechanism often involves modulation of specific biochemical pathways, enhancing cellular defense mechanisms .

Total Synthesis of Natural Products

One notable application of oxepine-2,5-dione is its role as an intermediate in the total synthesis of various natural products. A study highlighted the synthesis of lindoxepines A and B , which are novel oxepine-2,5-dione derivatives isolated from Lindera aggregata. These compounds were elucidated using NMR techniques and showed unique structural characteristics that could inspire further biosynthetic studies .

Drug Development

The potential for drug development using oxepine-2,5-dione derivatives has been explored extensively. For example, the synthesis of oxepinamides has been linked to selective activation of liver X receptor alpha (LXRα), which plays a critical role in lipid metabolism and inflammation . This indicates that oxepine derivatives could serve as lead compounds for designing new therapeutics targeting metabolic disorders.

Table 1: Biological Activities of Oxepine Derivatives

| Compound Name | Activity Type | Target Organism/Pathway | IC50/EC50 Values |

|---|---|---|---|

| Lindoxepine A | Antiplasmodial | Plasmodium falciparum | < 28 mg/mL |

| Oxepinamide H | Transcriptional Activation | Liver X Receptor α | 10.6 µM |

| Oxepinamide K | Transcriptional Activation | Liver X Receptor α | 50 µM |

Table 2: Synthetic Routes to Oxepine Derivatives

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Oxa-Cope Rearrangement | Ring closure and functionalization | Up to 80% |

| Cyclopropanation Strategy | Treatment with nucleophiles | 77% |

| Total Synthesis from DKPs | Sequential functionalization | Variable (40-90%) |

Wirkmechanismus

The mechanism of action of Oxepine-2,5-dione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity is due to the presence of the highly electrophilic oxepinone ring, which can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with oxepine-2,5-dione, differing in ring size, heteroatom composition, or functionalization:

Oxazolidine-2,4-dione

- Structure : Five-membered ring containing both oxygen and nitrogen atoms, with ketone groups at positions 2 and 4.

- Source/Synthesis: Synthesized via cyclization reactions involving α-amino acids or urethane derivatives. Key intermediates include benzyl (Bn) and acetyl (Ac) protecting groups .

- Biological Activity: Primarily studied for antimicrobial and enzyme inhibitory properties.

Piperazine-2,5-dione Derivatives

- Structure: Six-membered ring with two nitrogen atoms and ketone groups at positions 2 and 5. Examples include albonoursin and benzylidene-substituted derivatives.

- Source/Synthesis: Isolated from marine actinomycetes (e.g., Streptomyces sp.) or synthesized via diketopiperazine formation .

- Biological Activity: Notable antiviral activity against H1N1 influenza (e.g., albonoursin, IC₅₀ = 6.8 ± 1.5 μM) and cytotoxic effects. Substitutions like benzylidene groups enhance bioactivity .

- Key Properties : Nitrogen atoms improve water solubility, enhancing pharmacokinetic profiles compared to oxepine-2,5-dione.

Oxolane-2,5-dione Derivatives

- Structure : Five-membered cyclic ester (tetrahydrofuran backbone) with ketones at positions 2 and 5. Examples include 3-octyloxolane-2,5-dione and 3-ethyloxolane-2,5-dione.

- Source/Synthesis : Industrially synthesized for use as chemical intermediates. Safety data indicate low acute toxicity but lack detailed biological activity .

- Key Properties : Lacking nitrogen atoms, these compounds are less polar than piperazine-2,5-diones, limiting pharmaceutical applications.

4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives

- Structure : Tricyclic scaffold combining a bicyclic framework with an oxygen atom and two ketone groups.

- Source/Synthesis : Synthesized as neuroprotective agents structurally related to adamantanes and MK-801 .

- Biological Activity : Demonstrated calcium channel blockade (NMDA receptor and VGCC) and neuroprotective effects in SH-SY5Y neuroblastoma cells. Low cytotoxicity at ≤10 μM .

- Key Properties: Rigid tricyclic structure enhances target specificity but reduces metabolic stability compared to monocyclic oxepine-2,5-dione.

Comparative Data Table

Key Research Findings

Antibacterial vs.

Structural Rigidity and Bioactivity : The tricyclic derivatives’ rigid structure enhances receptor binding but complicates synthesis, whereas oxepine-2,5-dione’s flexibility may aid membrane penetration .

Solubility and Pharmacokinetics : Piperazine-2,5-diones’ nitrogen atoms improve aqueous solubility, a limitation for oxepine-2,5-dione in drug formulation .

Q & A

Q. What are the primary natural sources and isolation methods for Oxepine-2,5-dione?

Oxepine-2,5-dione derivatives (e.g., compounds 121–122) are isolated from the plant Lindera aggregata (乌药) using chromatographic techniques such as column chromatography and preparative HPLC. These methods separate cyclopentenedione-class compounds, which are structurally characterized via spectroscopic and crystallographic analyses. Detailed isolation protocols and structural data are tabulated in Table 4 and Figure 3 of relevant studies .

Q. Which spectroscopic and analytical techniques are critical for characterizing Oxepine-2,5-dione and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and X-ray crystallography are essential for structural elucidation. For example, NMR identifies functional groups and stereochemistry, while MS confirms molecular weight. Experimental reports must specify equipment models (e.g., 500 MHz NMR spectrometer) and conditions to ensure reproducibility, as outlined in laboratory documentation standards .

Q. How can researchers evaluate the antibacterial activity of Oxepine-2,5-dione derivatives in vitro?

Standardized assays include broth microdilution for minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are required to validate results. Data should be presented in tables comparing MIC values across derivatives, with statistical analysis (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can synthetic routes for Oxepine-2,5-dione derivatives be optimized to enhance yield and purity?

Employ Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalysts. For instance, microwave-assisted synthesis may reduce reaction time compared to conventional heating. Monitor reactions via TLC or HPLC, and validate purity through melting point analysis and high-resolution MS. Document all parameters to align with reproducibility guidelines .

Q. What strategies resolve contradictions in reported bioactivity data for Oxepine-2,5-dione derivatives?

Conduct meta-analyses to compare datasets, identifying variables such as bacterial strains, assay conditions, or derivative substituents. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities and correlate with experimental results. Replicate studies under standardized protocols to isolate confounding factors .

Q. How can structure-activity relationship (SAR) studies be designed for Oxepine-2,5-dione analogs?

Synthesize analogs with systematic modifications (e.g., alkyl chain length, electron-withdrawing groups). Test bioactivity against a consistent bacterial panel and analyze trends using regression models. Pair experimental data with computational studies (e.g., density functional theory) to map electronic or steric effects on activity .

Q. What methodologies ensure reproducibility in Oxepine-2,5-dione pharmacology studies?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw NMR/MS spectra in open repositories, detail solvent batches (e.g., manufacturer, purity), and specify instrumentation calibration protocols. Cross-validate findings with independent labs using shared SOPs .

Methodological and Literature Review Questions

Q. How should researchers systematically review literature on Oxepine-2,5-dione’s bioactivity?

Use academic databases (e.g., PubMed, SciFinder) with search terms like "Oxepine-2,5-dione AND antibacterial" or "cyclopentenedione derivatives." Filter results by publication date (post-2020 preferred) and peer-reviewed journals. Organize findings in conceptual maps to highlight knowledge gaps, such as understudied bacterial targets .

Q. What guidelines govern the presentation of Oxepine-2,5-dione experimental data in research papers?

Raw data (e.g., chromatograms, spectra) should be appended, while processed data (e.g., MIC tables, reaction yields) are included in the main text. Use software like ChemDraw for structural diagrams and Prism for graphs. Adhere to IUPAC nomenclature and journal-specific formatting for chemical compounds .

Data Analysis and Reporting

Q. How can researchers address uncertainties in Oxepine-2,5-dione’s thermodynamic or kinetic data?

Perform error propagation analysis on measurements (e.g., calorimetry for ΔH, kinetic profiling for rate constants). Triangulate results with computational simulations (e.g., Gaussian for thermodynamic properties) and report confidence intervals. Discrepancies should be discussed in the context of methodological limitations .

Q. What frameworks support interdisciplinary collaboration in Oxepine-2,5-dione research?

Develop shared digital lab notebooks with standardized templates for synthetic procedures, bioassays, and spectral data. Use platforms like GitHub for code sharing (e.g., QSAR models) and collaborative writing tools (e.g., Overleaf) for manuscript drafting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.